Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate
CAS No.: 1209586-21-9
Cat. No.: VC2547292
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate - 1209586-21-9](/images/structure/VC2547292.png)
Specification
CAS No. | 1209586-21-9 |
---|---|
Molecular Formula | C10H16N2O2 |
Molecular Weight | 196.25 g/mol |
IUPAC Name | ethyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate |
Standard InChI | InChI=1S/C10H16N2O2/c1-2-14-10(13)8-12(7-3-6-11)9-4-5-9/h9H,2-5,7-8H2,1H3 |
Standard InChI Key | ZDRPMNISRPOWRB-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN(CCC#N)C1CC1 |
Canonical SMILES | CCOC(=O)CN(CCC#N)C1CC1 |
Introduction
Chemical Structure and Properties
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate contains an aminoacetate framework with cyanoethyl and cyclopropyl groups bonded to the nitrogen atom. This tertiary amine structure exhibits interesting electronic and steric properties owing to the combination of the strained three-membered cyclopropyl ring and the electron-withdrawing cyano group.
The compound's basic physical and chemical properties are summarized in Table 1:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆N₂O₂ |
Molecular Weight | 196.25 g/mol |
CAS Number | 1209586-21-9 |
MFCD Number | MFCD13196022 |
IUPAC Name | ethyl 2-[2-cyanoethyl(cyclopropyl)amino]acetate |
SMILES | CCOC(=O)CN(CCC#N)C1CC1 |
InChI | InChI=1S/C10H16N2O2/c1-2-14-10(13)8-12(7-3-6-11)9-4-5-9/h9H,2-5,7-8H2,1H3 |
InChIKey | ZDRPMNISRPOWRB-UHFFFAOYSA-N |
The structural characteristics of this compound include an ethyl ester moiety, a cyclopropyl ring, and a cyanoethyl chain, all connected through a central nitrogen atom. The presence of the nitrile group provides potential sites for further functionalization, while the strained cyclopropyl ring can influence the compound's reactivity and conformation .
Spectroscopic Properties
Mass spectrometry data provides valuable information about this compound's behavior in various ionization conditions. The predicted collision cross-section (CCS) data in Table 2 illustrates the compound's behavior under different adduct formations:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 197.12847 | 144.6 |
[M+Na]⁺ | 219.11041 | 154.1 |
[M+NH₄]⁺ | 214.15501 | 149.0 |
[M+K]⁺ | 235.08435 | 147.8 |
[M-H]⁻ | 195.11391 | 144.6 |
[M+Na-2H]⁻ | 217.09586 | 148.5 |
[M]⁺ | 196.12064 | 145.9 |
[M]⁻ | 196.12174 | 145.9 |
Structural Comparison with Related Compounds
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate belongs to a family of aminoacetate derivatives with varying substituents. Comparing its structure with similar compounds provides insights into its potential chemical behavior and applications.
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Ethyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate | C₁₀H₁₆N₂O₂ | 196.25 | Reference compound |
Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate | C₉H₁₄N₂O₂ | 182.22 | Methyl ester instead of ethyl ester |
Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate | C₁₂H₂₀N₂O₂ | 224.30 | Cyclopentyl group instead of cyclopropyl group |
Ethyl 2-(bis(2-cyanoethyl)amino)acetate | C₁₀H₁₅N₃O₂ | 209.25 | Two cyanoethyl groups instead of one cyanoethyl and one cyclopropyl group |
Ethyl 2-(cyclopropylamino)acetate | C₇H₁₃NO₂ | 143.18 | Lacks the cyanoethyl group |
The methyl analog (Methyl 2-[(2-cyanoethyl)(cyclopropyl)amino]acetate) differs only in the ester group, featuring a methyl instead of an ethyl moiety. This subtle difference might influence the compound's lipophilicity and metabolic stability.
The cyclopentyl analog (Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate) contains a five-membered ring instead of the three-membered cyclopropyl ring, which significantly affects the compound's steric properties and ring strain .
Category | Information |
---|---|
Hazard Statements | H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |
Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 |
Signal Word | Danger |
GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation mark) |
These hazard classifications indicate that appropriate personal protective equipment should be used when handling this compound, including eye protection, gloves, and adequate ventilation. Storage in a cool, dry location in tightly sealed containers is recommended .
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